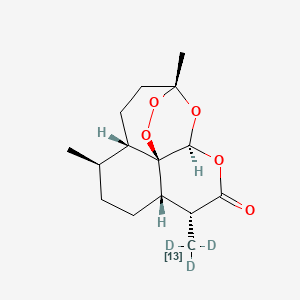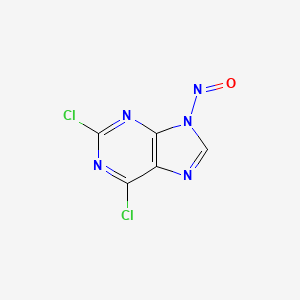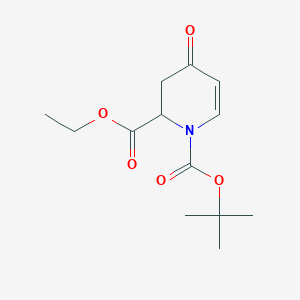![molecular formula C11H14N4O3 B13863142 3-(Hydroxymethyl)-1-[1-(2-methoxyethyl)pyrazol-4-yl]pyridazin-4-one](/img/structure/B13863142.png)
3-(Hydroxymethyl)-1-[1-(2-methoxyethyl)pyrazol-4-yl]pyridazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hydroxymethyl)-1-[1-(2-methoxyethyl)pyrazol-4-yl]pyridazin-4-one is a synthetic organic compound that belongs to the class of pyridazinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-1-[1-(2-methoxyethyl)pyrazol-4-yl]pyridazin-4-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: Starting from a suitable precursor, such as an α,β-unsaturated carbonyl compound, the pyrazole ring can be formed through cyclization reactions.
Introduction of the pyridazinone moiety: This step might involve the reaction of the pyrazole derivative with hydrazine or its derivatives to form the pyridazinone ring.
Functional group modifications: The hydroxymethyl and methoxyethyl groups can be introduced through various functional group transformations, such as alkylation or hydroxylation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Using specific catalysts to enhance reaction rates.
Solvents: Choosing appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Adjusting temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)-1-[1-(2-methoxyethyl)pyrazol-4-yl]pyridazin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The pyridazinone ring can be reduced under specific conditions to form dihydropyridazinone derivatives.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group might yield a carboxylic acid derivative.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)-1-[1-(2-methoxyethyl)pyrazol-4-yl]pyridazin-4-one involves its interaction with specific molecular targets. These might include:
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction pathways.
DNA/RNA: Interacting with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
3-(Hydroxymethyl)-1-[1-(2-methoxyethyl)pyrazol-4-yl]pyridazin-3-one: A closely related compound with a similar structure but different biological activity.
3-(Hydroxymethyl)-1-[1-(2-methoxyethyl)pyrazol-4-yl]pyridazin-5-one: Another analog with variations in the position of functional groups.
Uniqueness
3-(Hydroxymethyl)-1-[1-(2-methoxyethyl)pyrazol-4-yl]pyridazin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C11H14N4O3 |
|---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
3-(hydroxymethyl)-1-[1-(2-methoxyethyl)pyrazol-4-yl]pyridazin-4-one |
InChI |
InChI=1S/C11H14N4O3/c1-18-5-4-14-7-9(6-12-14)15-3-2-11(17)10(8-16)13-15/h2-3,6-7,16H,4-5,8H2,1H3 |
InChI Key |
NHQPMLJFQPVALJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=C(C=N1)N2C=CC(=O)C(=N2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


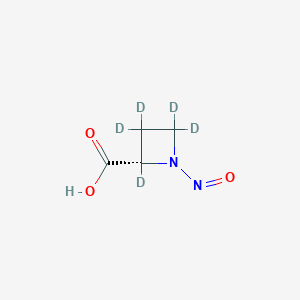
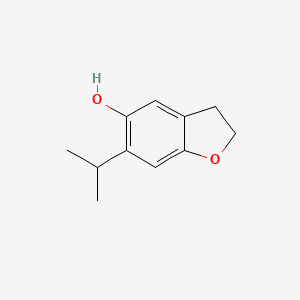
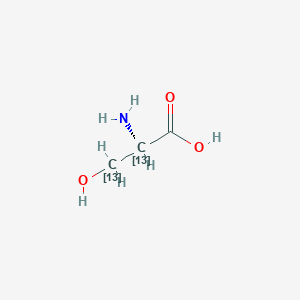
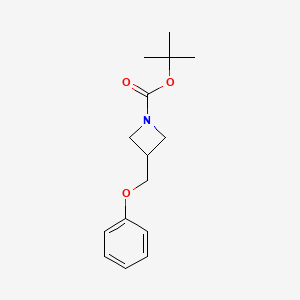
![[4-Amino-5-(aminomethyl)pyrimidin-2-yl]methanol](/img/structure/B13863101.png)
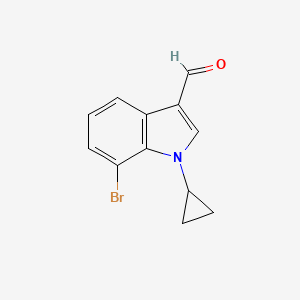
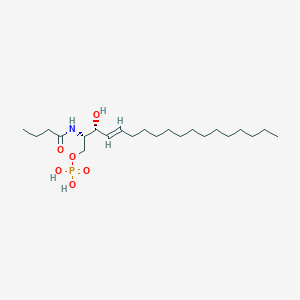
![(4R)-1-[N8-Nitro-N2-(3-methylquinoline-8-sulfonyl)-L-arginyl]-4-methylpiperidine-2-carboxylic Acid](/img/structure/B13863125.png)
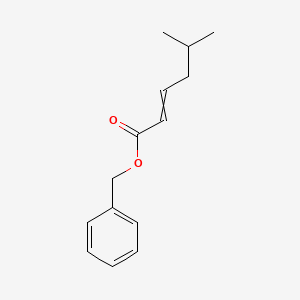
![[2-Bromo-4-(cyclopropylmethoxy)phenyl]methanol](/img/structure/B13863131.png)
